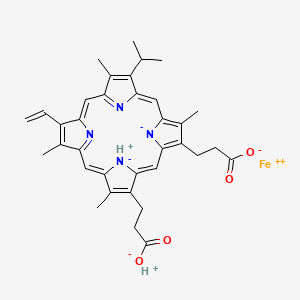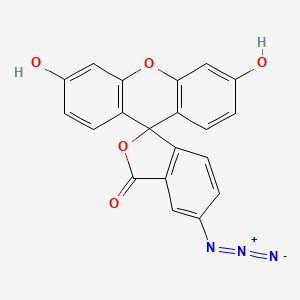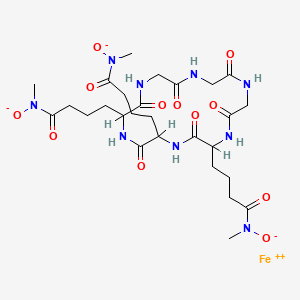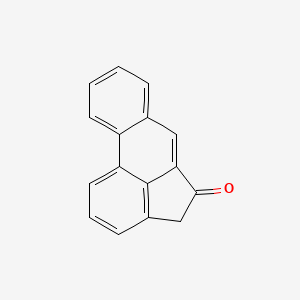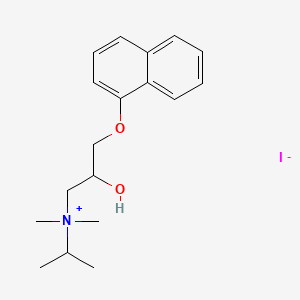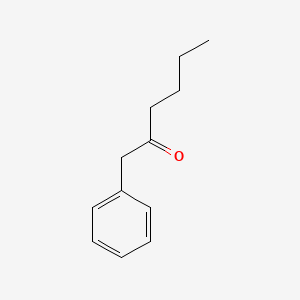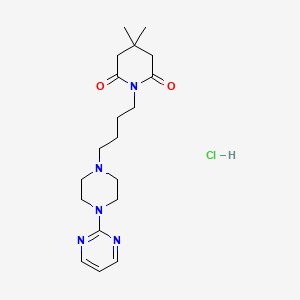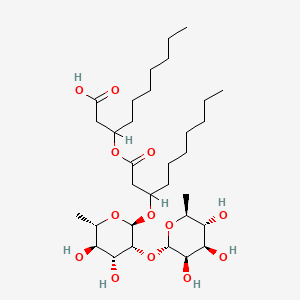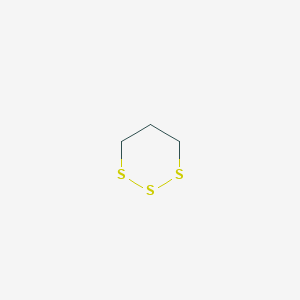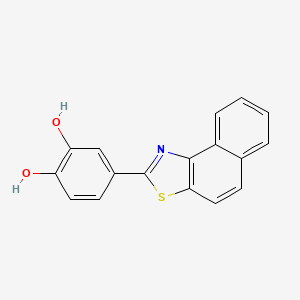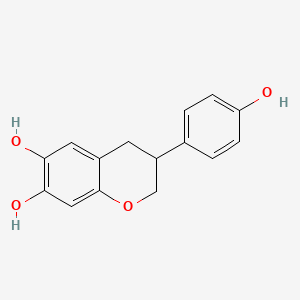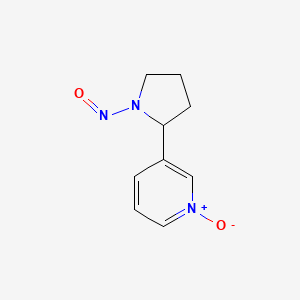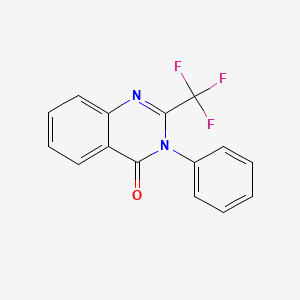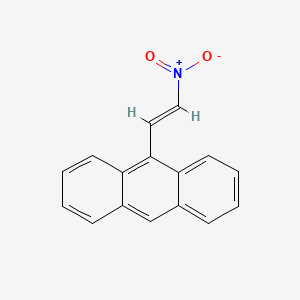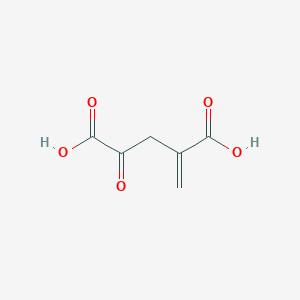
4-Methylene-2-oxoglutarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylene-2-oxoglutarate is an oxo carboxylic acid.
belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. Thus, is considered to be a fatty acid lipid molecule. is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, is primarily located in the cytoplasm. Outside of the human body, can be found in nuts. This makes a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
1. Catalysis and Inhibition in Biological Processes
4-Methylene-2-oxoglutarate and its derivatives play a significant role in various biological oxidations, especially those catalyzed by 2-oxoglutarate (2OG) oxygenases. These enzymes are involved in critical processes like collagen biosynthesis, lipid metabolism, DNA/RNA modification, and hypoxic response. Studies have shown that certain 2OG derivatives can efficiently inhibit enzymes like aspartate/asparagine-β-hydroxylase, suggesting potential applications in exploring the mechanisms of other 2OG-utilizing enzymes and implying that other 2-oxoacids might be employed by 2OG oxygenases in vivo (Brewitz et al., 2020).
2. Therapeutic Potential and Enzyme Inhibition
The inhibition of 2OG-dependent oxygenases, which include enzymes crucial for collagen synthesis and hypoxic sensing, has been a subject of extensive research. These enzymes are being targeted for therapeutic intervention in diseases such as anaemia, inflammation, and cancer. The study of 2OG oxygenase inhibitors has shown the potential of these enzymes as therapeutic targets (Rose et al., 2011).
3. Role in Oxygen Sensing and Histone Demethylation
2OG-dependent oxygenases are crucial for various functions including oxygen sensing and histone demethylation, which are vital in gene expression regulation. Research indicates that these enzymes, through their interaction with 2OG, can play a significant role in modifying epigenetic markers and responding to hypoxic conditions (Islam et al., 2018).
4. Broad Spectrum Inhibition by 2-Oxoglutarate Derivatives
Certain 2-oxoglutarate derivatives have been identified as broad-spectrum inhibitors of 2OG oxygenases. This highlights their potential utility in studying the inhibition of various cellular enzymes and processes, including transcription factor hydroxylases and nucleic acid demethylases (Hopkinson et al., 2013).
5. Cellular Response to Hypoxia
Research indicates that certain human 2-oxoglutarate oxygenases, such as ALKBH5, are directly involved in cellular responses to hypoxia. These findings suggest a role for 2OG and its derivatives in regulating cellular adaptations to low oxygen conditions (Thalhammer et al., 2011).
6. Industrial and Biocatalytic Applications
4-Methylene-2-oxoglutarate and related compounds have applications in industry and biocatalysis. Their ability to catalyze a wide range of reactions, including hydroxylations and demethylations, makes them promising candidates for industrial manufacture, particularly in oxyfunctionalization of amino acids and antibiotic synthesis (Peters & Buller, 2019).
Propiedades
Nombre del producto |
4-Methylene-2-oxoglutarate |
|---|---|
Fórmula molecular |
C6H6O5 |
Peso molecular |
158.11 g/mol |
Nombre IUPAC |
2-methylidene-4-oxopentanedioic acid |
InChI |
InChI=1S/C6H6O5/c1-3(5(8)9)2-4(7)6(10)11/h1-2H2,(H,8,9)(H,10,11) |
Clave InChI |
OARCEFMISOKEKI-UHFFFAOYSA-N |
SMILES canónico |
C=C(CC(=O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



